molecular formula C15H20O4 B1325749 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid CAS No. 898791-69-0

7-(4-Ethoxyphenyl)-7-oxoheptanoic acid

Cat. No. B1325749
CAS RN: 898791-69-0
M. Wt: 264.32 g/mol
InChI Key: VFMIVRGEMAKQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Ethoxyphenyl)-7-oxoheptanoic acid, also known as 7-EPO, is a carboxylic acid with a molecular formula of C9H14O4. It is a colorless, odorless, and water-soluble compound. 7-EPO is commonly used as a reagent in organic synthesis and as a starting material for the synthesis of various pharmaceuticals and other compounds. Its versatile properties make it an important chemical in a wide range of industries.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Schiff Bases

Schiff bases, characterized by their azomethine (-N=CH-) group, are synthesized through the condensation of primary amines with aldehyde or ketone carbonyl derivatives. The compound 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid can serve as a precursor in the synthesis of aromatic Schiff bases, which are more stable and easily synthesized than their aliphatic counterparts. These Schiff bases have numerous applications in medicinal chemistry due to their biological activities, including antibacterial, antifungal, antituberculosis, antimalarial, antioxidant, antidiabetic, anti-inflammatory, and anticancer properties .

Pharmacology: Development of Metal Complexes

The incorporation of transition metals into Schiff base ligands derived from 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid can significantly enhance their pharmacological activities. Metal complexes with Cu (II), Pt (II), Ni (II), Pd (II), Ru (II, III), V (III), Cd (II), Zn (II), Co (II, III), and Mn (II, III) have been investigated for their potential in treating various diseases due to their improved biological activities .

Organic Synthesis: Protecting Group Applications

The ethoxyphenyl group in 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid can act as a protecting group for sensitive functional groups in organic synthesis. Its oxidative removal, for instance, by ceric ammonium nitrate (CAN), can yield valuable synthetic intermediates such as N-unsubstituted β-lactams, which are crucial in pharmaceutical synthesis .

properties

IUPAC Name

7-(4-ethoxyphenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-2-19-13-10-8-12(9-11-13)14(16)6-4-3-5-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMIVRGEMAKQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645439
Record name 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Ethoxyphenyl)-7-oxoheptanoic acid

CAS RN

898791-69-0
Record name 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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